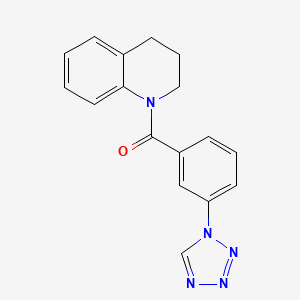

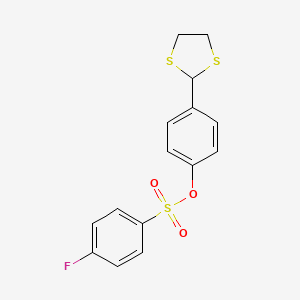

![molecular formula C18H14N4OS B2576166 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-02-3](/img/structure/B2576166.png)

2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These are important heterocyclic scaffolds known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

While specific synthesis methods for this compound were not found, [1,2,4]triazolo[1,5-a]pyrimidines can be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been established through single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, they can undergo reactions with 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .Scientific Research Applications

1. Crystal Structure Analysis and Hydrogen-Bonding Energies

- The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been studied in different crystal environments. These studies provide insights into the possible biological activity of coordination compounds and their supramolecular architecture, important for understanding the physical and chemical properties of these compounds (Canfora et al., 2010).

2. Structural Characterization and Synthesis

- Research on the synthesis and structural characterization of dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives, such as the synthesis of 5-phenyl-7-(4-methylphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Orlov et al., 1988).

3. Antibacterial Activity

- A study on a derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring focused on its antibacterial activity against various microbial strains. This highlights the potential of these compounds in developing new antibacterial agents (Lahmidi et al., 2019).

4. Herbicidal Activity

- Research has been conducted on 2-arylthio-1,4,2,-triazolo[1,5-a]pyrimidines for their potential as herbicides. This includes the study of the synthesis and properties of these compounds and their effectiveness against specific plants (Yang Guangfu et al., 2010).

5. Antiviral and Anticancer Activities

- Some [1,2,4]-triazolo[1,5-a]pyrimidines are documented for their antiparasitic, antimicrobial, anticancer, and other pharmacological activities. This highlights the potential of these compounds in medicinal and pharmaceutical applications (Scapin et al., 2013).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are ubiquitous in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science research . They have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

It is suggested that the interaction of 1,2,4-triazolo[1,5-a]pyrimidines with their targets can produce different cellular responses in mammalian cells . This may be due to these compounds interacting with distinct binding sites within the target structure .

Biochemical Pathways

Given the wide range of pharmacological activities of 1,2,4-triazolo[1,5-a]pyrimidines , it can be inferred that multiple biochemical pathways could be affected, leading to various downstream effects.

Result of Action

It is known that 1,2,4-triazolo[1,5-a]pyrimidines can produce different cellular responses in mammalian cells , which suggests that our compound may have similar effects.

properties

IUPAC Name |

2-methylsulfanyl-7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c1-24-18-20-17-19-12-11-16(22(17)21-18)13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNXHIQTYMUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2576090.png)

![Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate](/img/structure/B2576091.png)

![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2576093.png)

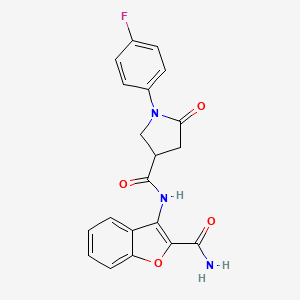

![1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2576095.png)

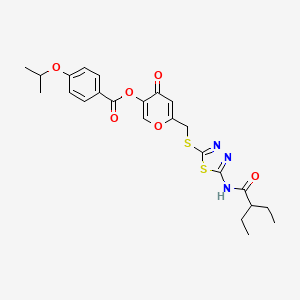

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate](/img/structure/B2576096.png)

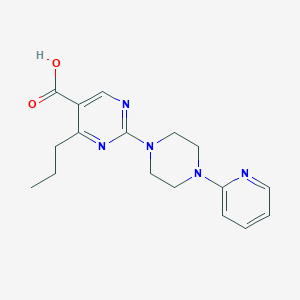

![N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2576097.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)

![4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine](/img/structure/B2576106.png)